molecular formula C8H18Cl2N2O B2771482 1-Piperazin-1-ylbutan-1-one;dihydrochloride CAS No. 2503206-35-5

1-Piperazin-1-ylbutan-1-one;dihydrochloride

Cat. No. B2771482
CAS RN: 2503206-35-5
M. Wt: 229.15
InChI Key: YODLBSRPXPWXPF-UHFFFAOYSA-N
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Description

1-Piperazin-1-ylbutan-1-one dihydrochloride is a chemical compound with the CAS Number: 2503206-35-5 . It has a molecular weight of 229.15 . The IUPAC name for this compound is 1-(piperazin-1-yl)butan-1-one dihydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 1-Piperazin-1-ylbutan-1-one dihydrochloride is 1S/C8H16N2O.2ClH/c1-2-3-8(11)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H . This indicates the presence of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.

Scientific Research Applications

Chemical Properties and Identification

“1-Piperazin-1-ylbutan-1-one;dihydrochloride” is a chemical compound with the CAS Number: 2503206-35-5 . It is typically stored at room temperature and appears as a powder . Its molecular weight is 229.15 .

Synthesis of Novel Derivatives

This compound has been used in the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives . These derivatives were designed and synthesized through a multi-step procedure .

Drug Likeness Evaluation

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion .

Antibacterial Activity

Some of the synthesized 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives were screened for their antibacterial activity . Three of them were found to be active, with one showing good activity against Bacillus subtilis and Staphylococcus aureus .

Use in Heterocyclic Compounds

Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry . The piperazin-1-ylbutan-1-one moiety can be used in the synthesis of these compounds .

Antipsychotic Drug Substances

3-(Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, acts as dopamine and serotonin antagonists and is used as antipsychotic drug substances .

properties

IUPAC Name

1-piperazin-1-ylbutan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-3-8(11)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODLBSRPXPWXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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